BenchChemオンラインストアへようこそ!

N-cyclohexyl-N-methyl-4-nitrobenzamide

Cancer Research Kinase Inhibition Cell Proliferation Assay

This tertiary amide building block features a unique cyclohexyl-methyl substitution pattern conferring steric bulk and conformational restriction not found in secondary amide analogs. With documented Ki of 212 nM for rat nNOS, 47x selectivity over eNOS, and IC50 of 9.06 μM against BT-549 breast cancer cells, it serves as a validated reference tool compound and starting material for focused library synthesis. Supplied at 97% purity for consistent research performance.

Molecular Formula C14H18N2O3
Molecular Weight 262.3 g/mol
CAS No. 29477-27-8
Cat. No. B3342684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-N-methyl-4-nitrobenzamide
CAS29477-27-8
Molecular FormulaC14H18N2O3
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESCN(C1CCCCC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H18N2O3/c1-15(12-5-3-2-4-6-12)14(17)11-7-9-13(10-8-11)16(18)19/h7-10,12H,2-6H2,1H3
InChIKeyZGDQZPUGCAXWLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-N-methyl-4-nitrobenzamide (CAS 29477-27-8): Chemical Properties and Basic Characteristics for Research Sourcing


N-Cyclohexyl-N-methyl-4-nitrobenzamide (CAS 29477-27-8) is a synthetic organic compound belonging to the 4-nitrobenzamide class, characterized by a tertiary amide bearing cyclohexyl and methyl substituents on the amide nitrogen [1]. This specific substitution pattern confers distinct steric and electronic properties compared to simpler analogs. It is typically supplied for research purposes with a purity specification of 97% and has an established PubChem CID of 692212, confirming its registration in major chemical databases .

Sourcing N-Cyclohexyl-N-methyl-4-nitrobenzamide: Why General 4-Nitrobenzamide Analogs Are Not Interchangeable


The combination of a cyclohexyl and methyl group on the amide nitrogen creates a unique tertiary amide motif with specific steric bulk and conformational restriction not present in secondary amide analogs like N-cyclohexyl-4-nitrobenzamide or N-methyl-4-nitrobenzamide [1]. This structural difference directly impacts molecular recognition properties, as evidenced by its distinct and modest selectivity profile for neuronal nitric oxide synthase (nNOS) over endothelial (eNOS) and inducible (iNOS) isoforms compared to other 4-nitrobenzamide derivatives [2]. Furthermore, as a building block, this compound provides a specific substitution pattern that is not readily accessible by post-functionalization of simpler analogs, making it a necessary procurement for target-oriented synthesis .

Quantitative Differentiation: N-Cyclohexyl-N-methyl-4-nitrobenzamide vs. Analog Activity Data for Research Selection


Antiproliferative Activity: IC50 Value Against BT-549 Breast Cancer Cells

In a study assessing kinase inhibitory activity, N-cyclohexyl-N-methyl-4-nitrobenzamide demonstrated an antiproliferative effect with an IC50 value of 9.06 μM against the BT-549 breast cancer cell line . This represents a defined potency level for this specific compound in a standard cancer cell viability assay, providing a quantitative benchmark that may differ from other 4-nitrobenzamide derivatives with different substitution patterns.

Cancer Research Kinase Inhibition Cell Proliferation Assay

Nitric Oxide Synthase (NOS) Isoform Inhibition Profile: Ki Values for nNOS, eNOS, and iNOS

Enzymatic inhibition data from a patent source reveals a distinct isoform selectivity profile. N-cyclohexyl-N-methyl-4-nitrobenzamide inhibits rat neuronal NOS (nNOS) with a Ki of 212 nM, while showing significantly weaker activity against bovine endothelial NOS (eNOS, Ki = 9.89 μM) and mouse inducible NOS (iNOS, Ki = 19.2 μM) in a hemoglobin capture assay [1]. This demonstrates a 47-fold selectivity for nNOS over eNOS and a 91-fold selectivity over iNOS, a property that is not a universal characteristic of all 4-nitrobenzamides and is influenced by the specific N-substitution [2].

Enzymology Inflammation Neuroscience Drug Discovery

Commercial Purity and Sourcing: Benchmarking Against Primary Analogs

N-cyclohexyl-N-methyl-4-nitrobenzamide is commercially available from major suppliers like Thermo Fisher Scientific (Alfa Aesar) with a certified purity of 97% . This provides a reliable baseline for procurement. In contrast, primary analogs such as N-cyclohexyl-4-nitrobenzamide (CAS 7506-46-9) and N-methyl-4-nitrobenzamide (CAS 2585-23-1) are also available with similar purity specifications (e.g., 97% for the former), but the target compound's unique substitution pattern cannot be easily mimicked. Therefore, the procurement decision hinges on the specific chemical structure required, not solely on purity or price [1].

Chemical Procurement Reference Standards Synthesis

Optimal Use Cases for Procuring N-Cyclohexyl-N-methyl-4-nitrobenzamide Based on Evidence


As a Precise Building Block in Organic Synthesis

This compound serves as a defined starting material for synthesizing more complex molecules that require the specific N-cyclohexyl-N-methyl-4-nitrobenzamide scaffold. Its tertiary amide structure is a stable motif that can be further functionalized, for example, by reducing the nitro group to an amine for subsequent coupling reactions . This application is based on its established chemical identity and commercial availability, making it a practical choice for creating focused libraries or specific molecular probes [1].

As a Reference Inhibitor for Neuronal Nitric Oxide Synthase (nNOS) Studies

Given its documented Ki of 212 nM for rat nNOS and its significant selectivity over eNOS (47x) and iNOS (91x), this compound is best utilized as a reference tool compound for investigating nNOS-mediated pathways in biochemical and cellular assays . Its defined selectivity profile makes it more suitable for probing nNOS-specific biology than broader-spectrum NOS inhibitors or other 4-nitrobenzamide derivatives with unknown or different selectivity profiles [1].

For Investigating Antiproliferative Mechanisms in BT-549 Breast Cancer Models

The reported IC50 of 9.06 μM against the BT-549 breast cancer cell line positions this compound as a probe for studying kinase inhibition and antiproliferative effects in this specific triple-negative breast cancer model . While not a potent lead, its defined activity provides a quantitative benchmark for structure-activity relationship (SAR) studies aiming to improve potency or understand the mechanism of action for this chemotype in cancer research .

As a Defined Analytical Standard or Reference Material

Due to its well-defined structure, high purity (97%), and the availability of analytical data from suppliers, this compound is suitable as a reference standard for calibrating analytical instruments or for use as a positive control in experiments where its specific biological activities are being investigated .

Quote Request

Request a Quote for N-cyclohexyl-N-methyl-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.